molecular formula C8H8BrFN2 B13621483 2-(3-Bromo-4-fluorophenyl)acetimidamide

2-(3-Bromo-4-fluorophenyl)acetimidamide

Katalognummer: B13621483
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: OMGMUCKBRZPDFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-4-fluorophenyl)acetimidamide is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an acetimidamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)acetimidamide typically involves the reaction of 3-bromo-4-fluoroaniline with acetic anhydride to form the corresponding acetanilide. This intermediate is then treated with ammonium hydroxide to yield the desired acetimidamide . The reaction conditions generally require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-4-fluorophenyl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives and reduced or oxidized forms of the original compound .

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Bromo-4-fluorophenyl)acetimidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and fluorine atoms on the phenyl ring, along with the acetimidamide group, makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H8BrFN2

Molekulargewicht

231.06 g/mol

IUPAC-Name

2-(3-bromo-4-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8BrFN2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H3,11,12)

InChI-Schlüssel

OMGMUCKBRZPDFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=N)N)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.